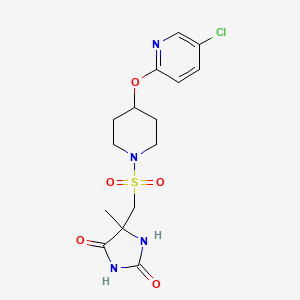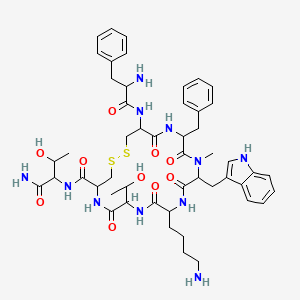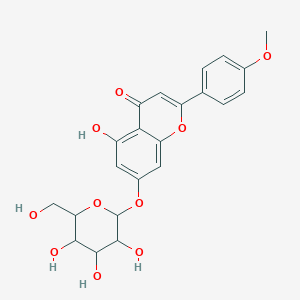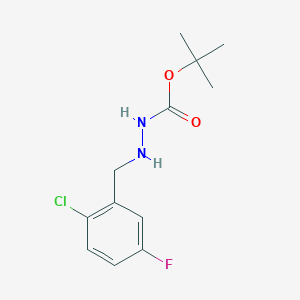![molecular formula C32H60O9Sr B12105852 strontium;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate](/img/structure/B12105852.png)
strontium;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “strontium;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate” is a complex chemical entity that combines strontium with a polyether and a ketone derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the polyether chain. The polyether, 1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane, can be synthesized through the reaction of methoxyethanol with ethylene oxide in the presence of a base catalyst. This reaction typically occurs under mild conditions, with temperatures ranging from 50-70°C and pressures of 1-2 atm.
The ketone derivative, (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate, can be synthesized through the aldol condensation of 2,2,6,6-tetramethyl-4-piperidone with an appropriate aldehyde. This reaction requires a strong base, such as sodium hydroxide, and is typically carried out at room temperature.
The final step involves the coordination of strontium ions with the polyether and the ketone derivative. This can be achieved by mixing an aqueous solution of strontium chloride with the polyether and ketone in an organic solvent, such as ethanol. The reaction mixture is then stirred at room temperature for several hours to ensure complete complexation.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Continuous flow reactors could be employed to handle the polyether synthesis, while batch reactors might be used for the aldol condensation and final complexation steps. The use of automated systems and precise control of reaction conditions would be essential to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The polyether chain can undergo oxidation reactions, particularly at the ether linkages, leading to the formation of aldehydes or carboxylic acids.
Reduction: The ketone group in the (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups in the polyether chain can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions typically occur under acidic or basic conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents, with reactions typically carried out in anhydrous solvents such as tetrahydrofuran.
Substitution: Nucleophiles such as sodium azide or thiolates can be used for substitution reactions, often requiring the presence of a catalyst and elevated temperatures.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry, forming complexes with various metal ions. Its polyether chain provides flexibility and multiple coordination sites, making it suitable for creating stable and soluble metal complexes.
Biology
In biological research, the compound’s ability to form complexes with metal ions could be exploited for imaging or therapeutic purposes. For example, strontium complexes are being investigated for their potential in bone imaging and treatment due to strontium’s similarity to calcium.
Medicine
The compound’s potential medicinal applications include its use as a drug delivery vehicle. The polyether chain can be modified to attach various drug molecules, while the strontium complex can enhance the compound’s bioavailability and targeting capabilities.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, that require specific metal ion coordination properties. Its stability and solubility make it a versatile additive for various industrial processes.
作用机制
The compound exerts its effects primarily through its ability to coordinate with metal ions. The polyether chain provides multiple oxygen atoms that can donate electron pairs to metal ions, forming stable complexes. The ketone derivative also contributes to the coordination by providing additional binding sites. This coordination can influence the reactivity and solubility of the metal ions, making the compound useful in various applications.
相似化合物的比较
Similar Compounds
Polyethylene glycol (PEG): Similar to the polyether chain in the compound but lacks the methoxy groups and ketone derivative.
Crown ethers: Cyclic polyethers that can also coordinate with metal ions but have a different structure and binding properties.
2,2,6,6-Tetramethyl-4-piperidone: The precursor to the ketone derivative in the compound, used in various organic synthesis reactions.
Uniqueness
The uniqueness of this compound lies in its combination of a flexible polyether chain with a ketone derivative and its ability to coordinate with strontium ions. This combination provides a versatile platform for various applications, from coordination chemistry to drug delivery.
This detailed article provides a comprehensive overview of the compound “strontium;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate,” covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C32H60O9Sr |
|---|---|
分子量 |
676.4 g/mol |
IUPAC 名称 |
strontium;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |
InChI |
InChI=1S/2C11H20O2.C10H22O5.Sr/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;1-11-3-5-13-7-9-15-10-8-14-6-4-12-2;/h2*7,12H,1-6H3;3-10H2,1-2H3;/q;;;+2/p-2/b2*8-7-;; |
InChI 键 |
HSFNENSNZGKQFG-ZJCTYWPYSA-L |
手性 SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.COCCOCCOCCOCCOC.[Sr+2] |
规范 SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].COCCOCCOCCOCCOC.[Sr+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[6-Acetyl-3-(3-bromopropoxy)-2-propylphenoxy]butanoic Acid Ethyl Ester](/img/structure/B12105775.png)







![Methyl 4-[4-(2-methoxyethyl)phenoxy]pyrrolidine-2-carboxylate](/img/structure/B12105827.png)
![(10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) (E)-2-methylbut-2-enoate](/img/structure/B12105835.png)



